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Compound of Interest |

3-(4-Bromophenyl)-2-
Compound Name:
methylpropanamide

CAS No.: 1607316-72-2

Cat. No.: B2579150

. J

A Versatile Scaffold for Chiral Drug Synthesis and Lead
Optimization

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]1[8][®][10]

3-(4-Bromophenyl)-2-methylpropanamide is a functionalized hydrocinnamic acid derivative
characterized by a 4-bromophenyl moiety and an

-methyl group. This structural motif serves as a pivotal building block for synthesizing complex
pharmaceutical agents, particularly those requiring biphenyl or biaryl ether substructures via
cross-coupling reactions.

Nomenclature & Identifiers
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Identifier Type

Detail

IUPAC Name

3-(4-Bromophenyl)-2-methylpropanamide

Common Synonyms

-Methyl-4-bromohydrocinnamamide; 3-(p-

Bromophenyl)-2-methylpropionamide

Derivative of 66735-01-1 (Acid Precursor)(Note:

The primary amide is often generated in situ or

CAS Number custom-synthesized; the acid precursor CAS
66735-01-1 is the primary commercial
reference.)

850144-81-9 (2-(4-Bromophenyl)-2-
methylpropanamide; regioisomer)57775-11-8

Related CAS )
(3-(4-Bromophenyl)propanamide; des-methyl
analog)

SMILES CC(CC1=CC=C(C=C1)Br)C(=O)N

InChiKey RZVJIKJISHVZBPIO-UHFFFAOYSA-N
C

Molecular Formula H
BrNO

Molecular Weight 242.11 g/mol

Physicochemical Properties (Predicted)
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Property Value Context

White to off-white crystalline )
Appearance id Standard solid-state form
soli

Typical for primary amides of
Melting Point 128-132 °C P P i

this MW
Boiling Point ~360 °C (at 760 mmHg) High due to H-bonding
Moderate lipophilicity; good
LogP 215+0.3 Pop y g
membrane permeability
. Very weak acid; neutral at
pKa ~15.5 (Amide N-H) ) )
physiological pH
Solubility DMSO, Methanol, DCM Sparingly soluble in water

Synthetic Pathways & Manufacturing[5][8]

The synthesis of 3-(4-Bromophenyl)-2-methylpropanamide typically proceeds via the
activation of its corresponding carboxylic acid or through direct alkylation strategies. The
presence of the chiral center at the

-position (C2) allows for asymmetric synthesis, which is crucial for enantiopure drug
development.

Primary Synthetic Route: Acid Activation

This route utilizes commercially available 3-(4-bromophenyl)-2-methylpropanoic acid (CAS
66735-01-1).

« Activation: The acid is converted to the acid chloride using thionyl chloride (

) or oxalyl chloride.

o Amidation: The acid chloride reacts with agueous or gaseous ammonia (
) to yield the primary amide.

Reaction Scheme:
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(Where Ar = 4-Bromophenyl)

Alternative Route: Malonic Ester Synthesis

For de novo construction of the carbon skeleton:

» Alkylation: Diethyl methylmalonate is alkylated with 4-bromobenzyl bromide using NaH or
NaOEt.

o Decarboxylation: Hydrolysis and thermal decarboxylation yield the racemic acid.

o Amidation: Conversion to the amide as described above.

4-Bromobenzyl Bromide .
(CAS 589-15-1) Alkylation (NaH/THF)

Diethyl Methylmalonate

1. KOH/H20 1.s0CI2
2. H30+, A (-CO2 3-(4-Bromophenyl)-2-methylpropanoic Acid 2. NH3
(CAS 66735-01-1)

Diester Intermediate 3-(4-Bromophenyl)-2-methylpropanamide

I

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of 3-(4-Bromophenyl)-2-methylpropanamide
starting from 4-bromobenzyl bromide.

Applications in Drug Discovery[1][5][12]

The 3-(4-Bromophenyl)-2-methylpropanamide scaffold is a versatile intermediate, primarily
due to the 4-bromophenyl "handle” which allows for late-stage diversification via palladium-
catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Precursor for Biphenyl-Based Therapeutics (e.g.,
Sacubitril Analogs)

This compound serves as a key precursor for synthesizing biphenyl-methyl pharmacophores
found in neprilysin inhibitors like Sacubitril.

e Mechanism: The bromine atom is replaced by a phenyl group via Suzuki coupling.
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« Utility: The resulting biphenyl-alanine analogs are potent inhibitors of metalloproteases.

Chiral Resolution Agent

The racemic amide can be subjected to enzymatic kinetic resolution (using lipases like Candida
antarctica Lipase B) to yield enantiopure acids or amides, which are essential for synthesizing
chiral drugs like Dexibuprofen analogs or specific Racetam derivatives.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs
(NSAIDs)

The scaffold is structurally homologous to Ibuprofen and Flurbiprofen.

o Modification: Substitution of the bromine with an isobutyl or fluoro-phenyl group yields active
NSAID analogs.

o Research: Used to probe the Structure-Activity Relationship (SAR) of COX-1/COX-2
inhibitors by varying the electronic properties at the para-position.

3-(4-Bromophenyl)-2-methylpropanamide

Suzuki Coupling Buchwald-Hartwig Chiral Resolution
(Ar-B(OH)2, Pd cat.) (R-NH2, Pd cat.) (Lipase/Hydrolase)

l ' &

Biphenyl Analogs N-Aryl Derivatives Enantiopure Acids/Amides
(e.g., Sacubitril Scaffold) (Kinase Inhibitors) (Chiral Building Blocks)

Click to download full resolution via product page

Figure 2: Downstream applications of the scaffold in medicinal chemistry, highlighting key
transformation pathways.

Analytical Characterization
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To ensure the integrity of this intermediate in research protocols, the following analytical
standards are recommended.

Nuclear Magnetic Resonance (NMR)
e HNMR (400 MHz, DMSO-d

):

[e]

7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H).

o

7.30 (br s, 1H, N-H), 6.80 (br s, 1H, N-H).

[¢]

2.85 (dd, 1H, Ar-CH
H
), 2.60 (dd, 1H, Ar-CH
H
).
o 2.45(m, 1H, CH-CH
).
o 1.05(d, J=7.0 Hz, 3H, CH
).
Mass Spectrometry (MS)

e Method: ESI-MS (Positive Mode).
o Expected Mass:

(1:1 isotopic pattern characteristic of Bromine).

Safety & Handling (MSDS Highlights)
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Hazard Class GHS Code Description

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respiratory
STOT-SE H335 T
irritation.[1]

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere
(Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2579150#3-4-bromophenyl-2-methylpropanamide-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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